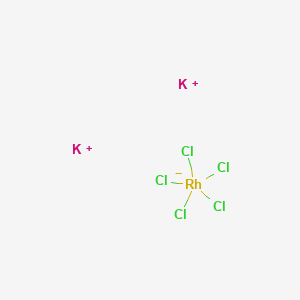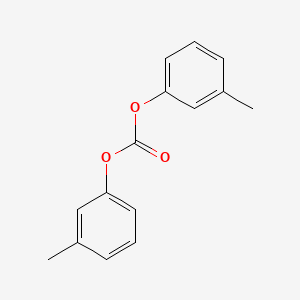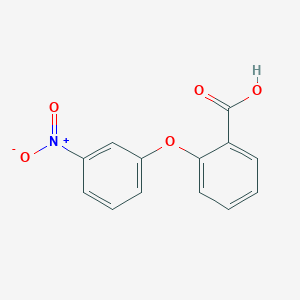
Rhodate(2-), pentachloro-, dipotassium
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium pentachlororhodate(2-) can be synthesized through the reaction of rhodium(III) chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of potassium chloride. The mixture is then heated to facilitate the formation of the pentachlororhodate complex. The reaction can be represented as follows:
RhCl3+2KCl→K2[RhCl5]
Industrial Production Methods
In an industrial setting, the production of dipotassium pentachlororhodate(2-) involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a highly pure form. Industrial production methods are designed to optimize yield and efficiency while ensuring the safety and environmental compliance of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium pentachlororhodate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines, amines, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and may require heating or the use of a solvent such as ethanol or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) or rhodium(V) complexes, while reduction may produce rhodium(I) or rhodium(0) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dipotassium pentachlororhodate(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various rhodium complexes, which are important in catalysis and materials science.
Biology: Rhodium complexes have been studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore the use of rhodium complexes in medical applications, such as drug development and diagnostic imaging.
Industry: The compound is used in industrial processes, including the production of fine chemicals and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of dipotassium pentachlororhodate(2-) involves its ability to coordinate with other molecules and ions. The rhodium center can undergo various oxidation and reduction reactions, allowing it to participate in catalytic cycles. The chloride ligands can be substituted with other ligands, enabling the formation of a wide range of coordination complexes. These properties make it a versatile compound in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexachlororhodate(III): Similar to dipotassium pentachlororhodate(2-), but with six chloride ligands.
Sodium pentachlororhodate(2-): Similar structure but with sodium ions instead of potassium.
Ammonium pentachlororhodate(2-): Contains ammonium ions instead of potassium.
Uniqueness
Dipotassium pentachlororhodate(2-) is unique due to its specific coordination environment and the presence of potassium ions
Eigenschaften
IUPAC Name |
dipotassium;pentachlororhodium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.Rh/h5*1H;;;/q;;;;;2*+1;+3/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPORAXCNSGGEV-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Rh-2](Cl)(Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5K2Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885933 | |
| Record name | Rhodate(2-), pentachloro-, potassium (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65980-75-8 | |
| Record name | Rhodate(2-), pentachloro-, potassium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065980758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodate(2-), pentachloro-, potassium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodate(2-), pentachloro-, potassium (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium pentachlororhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















